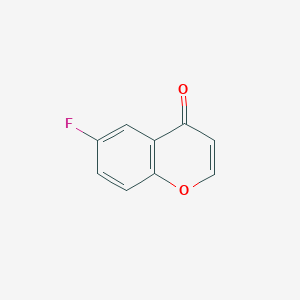

6-Fluorochromone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIGSYZUTMYUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350992 | |

| Record name | 6-Fluorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105300-38-7 | |

| Record name | 6-Fluorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluorochromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluorochromone and Its Derivatives

Established Synthetic Pathways to the 6-Fluorochromone Core

The synthesis of the this compound core often relies on cyclization reactions of appropriately substituted precursors. One common approach involves the use of halogenated starting materials, which undergo oxidative cyclization to form the chromone (B188151) ring system. For instance, oxidative cyclization of 5'-fluoro-2'-hydroxychalcone (B3039980) can yield 6-fluoro-3-hydroxyflavone. Similar conditions have been applied for the synthesis of other mono- and poly-halochromones. core.ac.uk

Synthesis of this compound-3-carbaldehyde and Related Intermediates

This compound-3-carbaldehyde, also known as 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde, is a key intermediate in the synthesis of various this compound derivatives. ontosight.aichemimpex.com It can be synthesized through methods including the reaction of this compound with formylating agents such as formic acid and acetic anhydride. ontosight.ai This compound is recognized for its enhanced reactivity due to the fluorine substitution and the presence of the aldehyde group at the C-3 position. chemimpex.com It serves as a valuable building block for creating complex molecular architectures. chemimpex.com The Vilsmeier-Haack reaction has also been employed in the synthesis of chromone-3-carbaldehydes from 2-hydroxyacetophenones. univen.ac.za

Synthesis of this compound-2-carboxylic Acid and Related Intermediates

This compound-2-carboxylic acid is another important intermediate. A preparation method for 6-fluorochroman-2-carboxylic acid, which can be related to this compound-2-carboxylic acid through reduction, involves starting with p-fluorophenol and dimethyl acetylenedicarboxylate. google.com These reactants undergo an addition reaction to form dimethyl 2-(p-fluorophenoxy)acetylenedicarboxylate, followed by hydrolysis under alkaline conditions to yield 2-(p-fluorophenoxy)butenedioic acid. google.com Cyclization of this diacid in concentrated sulfuric acid generates 6-fluoro-4-oxo-4H-1-benzopyran-2-formic acid (this compound-2-carboxylic acid), which can then be subjected to pressurized hydrogenation catalytic reduction to obtain 6-fluorochroman-2-carboxylic acid. google.com This method is reported to be simple, low-cost, and suitable for industrial production. google.com

The synthesis of 6-fluorochromane-2-carboxylic acid from this compound-2-carboxylic acid can be achieved through hydrogenation using palladium on activated charcoal in acetic acid under hydrogen pressure at elevated temperatures. chemicalbook.com

Here is a representative data table for the synthesis of 6-Fluorochromane-2-carboxylic acid from this compound-2-carboxylic acid:

| Reactant | Amount | Reagent/Catalyst | Solvent | Conditions | Product | Yield |

| This compound-2-carboxylic acid | 10.0 g (0.144 mol) | Pd/C (0.5 g, 5% Pd wet) | Glacial acetic acid | 15-20 kg H2 pressure, 75-80 °C, 30-35 hrs | 6-Fluorochromane-2-carboxylic acid | 88.4% google.com, 90.00% chemicalbook.com |

Strategies for Direct Fluorination and Fluorine Incorporation

Strategies for incorporating fluorine into chromone structures include both methods that build the chromone ring from fluorinated precursors and methods that introduce fluorine into a pre-formed chromone scaffold. Oxidative cyclization of fluorinated chalcones is an example of the former core.ac.uk.

Direct fluorination of chromone derivatives has also been explored. Anodic monofluorination at the position alpha to the ring oxygen atom of chroman-4-one and chromone derivatives has been successfully carried out, providing a regioselective and stereoselective method for fluorine introduction. acs.org For instance, anodic fluorination of 3-(4-chlorobenzyl)chromone yielded a fluorinated chromanone stereoselectively. acs.org Electrolytic conditions, such as using Et4NF·4HF/DME in a divided cell, have been found effective for such transformations. acs.org

Another approach for synthesizing 3-fluorinated chromones involves the photocyclization of substituted 1,3-diaryl-2-chloro-2-fluoropropane-1,3-diones. core.ac.uk Reagents like Selectfluor have also been used for fluorine introduction alpha to a keto functionality in chromanone analogues synthesized from chromone. cuny.edu

Derivatization Strategies for this compound Scaffolds

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through functionalization at various positions.

Functionalization at C-2, C-3, and Other Positions

Functionalization of the chromone scaffold can occur at multiple positions, including C-2, C-3, and C-6. unina.it For this compound, the existing fluorine atom is at the C-6 position.

The C-3 position is a common site for derivatization, often utilizing the reactivity of intermediates like this compound-3-carbaldehyde. This aldehyde can undergo various reactions to introduce different functional groups at C-3. For example, it can be used in the synthesis of fluorine-containing chromone-tetrazoles via multicomponent reactions. nih.govsigmaaldrich.comsigmaaldrich.com

Functionalization at the C-2 position has also been reported in chromone chemistry, although specific examples for this compound at C-2 were less detailed in the search results beyond the synthesis of the 2-carboxylic acid derivative. However, general strategies for functionalizing the chromone core at C-2 exist, often involving reactions of precursors or modifications of the pre-formed chromone. unina.it

Studies have also explored functionalization at the C-6 position of the chromone core, and the presence of a fluorine atom at this position in this compound itself highlights the potential for modifications or further substitutions at other positions on this pre-fluorinated scaffold. unina.itnih.gov

Synthesis of Hybrid Chromone-Containing Molecules (e.g., Tetrazoles, Hydrazones, Thiosemicarbazones)

The this compound scaffold is frequently incorporated into hybrid molecules by conjugating it with other heterocyclic systems or functional groups.

Tetrazoles: this compound-3-carbaldehyde is a key starting material for the synthesis of chromone-tetrazole hybrids. nih.govsigmaaldrich.comsigmaaldrich.comresearchgate.net These compounds can be synthesized via multicomponent reactions like the Ugi-azide reaction, utilizing this compound-3-carbaldehyde, anilines, azidotrimethylsilane, and isocyanides in the presence of a catalyst such as InCl3. nih.govresearchgate.net Good yields (80-85%) have been reported for the synthesis of fluorine-containing chromone-tetrazoles using this method. nih.gov The synthesis of chromone-tetrazoles has also been reported through a sequence involving the conversion of chromone-3-carbaldehydes to oximes, then nitriles, followed by cycloaddition with azide (B81097) species. innovareacademics.in

A data table illustrating the synthesis of fluorine-containing chromone-tetrazoles via Ugi-azide reaction:

| Starting Material | Reagents | Catalyst | Solvent | Conditions | Product Class | Yield Range |

| This compound-3-carbaldehyde | Anilines, Azidotrimethylsilane, Isocyanides | InCl3 | i-PrOH | Room temperature, 2h | Fluorine-containing Chromone-Tetrazoles | 80-85% nih.gov |

Hydrazones: Chromone-containing hydrazones can be synthesized from chromone aldehydes and hydrazides. wiley-vch.de This typically involves mixing equimolar amounts of the aldehyde and hydrazide in a solvent system like ethanol (B145695)/water with a catalytic amount of glacial acetic acid, followed by refluxing. wiley-vch.de The reaction products can then be isolated by filtration. wiley-vch.de While the search results mention the synthesis of hydrazones from chromone aldehydes generally, the specific application to this compound-3-carbaldehyde would follow a similar methodology.

Thiosemicarbazones: The synthesis of thiosemicarbazones generally involves the condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or ketone. mdpi.comnih.gov This reaction can be applied to chromone aldehydes to form chromone-based thiosemicarbazones. researchgate.netresearchgate.net For instance, the synthesis of thiosemicarbazide ligands has been reported by mixing a ketone with a thiosemicarbazide in ethanol with glacial acetic acid and refluxing. nih.gov Applying this to a this compound aldehyde would yield the corresponding thiosemicarbazone. Studies have explored the synthesis of fluorochromone-based thiosemicarbazones. researchgate.netjdigitaldiagnostics.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in facilitating the formation of the chromone ring system and introducing specific functionalities, such as fluorine at the 6-position. Various catalytic systems have been explored for the synthesis of chromones and their halogenated derivatives, providing more efficient routes compared to classical methods like the Kostanecki-Robinson or Claisen condensation, which often involve harsh conditions and can produce side products. chem960.com Recent advancements have focused on developing milder, more selective, and environmentally friendly catalytic transformations. uni-freiburg.de

Metal-Catalyzed Reactions

Transition metal catalysis has emerged as a powerful tool for constructing chromone scaffolds through various coupling and cyclization reactions. Palladium catalysis, for instance, has been widely applied in chromone synthesis, including cyclocarbonylation and sequences involving Sonogashira coupling followed by annulation. uni-freiburg.de These methods often allow for the formation of the chromone ring from simpler precursors under relatively mild conditions.

A notable example directly relevant to this compound is the aerobic dehydrogenation of cyclic ketones using a Pd(II) catalyst system, such as Pd(TFA)2/DMSO. This method has been reported to yield this compound in good yield through the oxidative cyclization of a suitable precursor.

Metal triflates, acting as Lewis acids, have also been utilized in the one-pot synthesis of substituted chromones, demonstrating high yields and good regio- and chemoselectivity. uni-freiburg.de While specific examples for this compound using metal triflates are not extensively detailed in the literature, these methods highlight the potential of Lewis acid catalysis in fluorochromone synthesis. Iron catalysis, known for its cost-effectiveness and versatility, has also been explored in the synthesis of various heterocyclic compounds, suggesting its potential applicability in chromone ring formation through related cyclization pathways.

Metal-Free and Nanomaterial-Catalyzed Approaches

Beyond traditional metal catalysis, significant progress has been made in developing metal-free catalytic methods and utilizing nanomaterials for chromone synthesis. Metal-free approaches often involve organocatalysts, acids, bases, or other reagents that promote cyclization and functionalization without the need for transition metals.

The synthesis of 3-fluorochromones, structurally related to this compound, has been successfully achieved through metal-free methods utilizing reagents like Selectfluor. These reactions, often promoted by bases such as potassium carbonate, involve tandem fluorination and cyclization of enamino ketones, providing the desired products in good to excellent yields (51-92%). Acetic acid has also been reported as a catalyst in the synthesis of fluorochromone derivatives, demonstrating the utility of simple organic acids in promoting these cyclization reactions with high yields (83-95% for a 7-fluorochromone derivative). Iodine in combination with DMSO has also been employed as a metal-free system for the oxidative cyclization of precursors to form chromones.

N-Heterocyclic carbenes (NHCs) represent a class of organocatalysts that have been applied in chromone synthesis. An NHC-catalyzed reaction has been reported for the synthesis of 2-aroylchromones, including a derivative of this compound, which was obtained in 51% yield using this method.

Nanomaterial-based catalysts, particularly metal nanoparticles, offer advantages such as high surface area, ease of separation, and recyclability, making them attractive for heterogeneous catalysis in organic synthesis. While general reviews mention the use of nanomaterials in chromone synthesis and magnetic nanoparticles as supports for catalysts like heteropolyacids in related reactions, specific detailed reports on the direct nanomaterial-catalyzed synthesis of the parent this compound are less prevalent in the surveyed literature. However, the growing interest in applying nanomaterials in various catalytic organic transformations suggests this could be a promising avenue for future research in this compound synthesis.

The table below summarizes some catalytic approaches applied to the synthesis of fluorochromones, illustrating the diversity of methods used.

| Product / Derivative | Catalyst System | Reaction Type | Yield (%) | Source |

| This compound | Pd(II) system (e.g., Pd(TFA)2/DMSO) | Aerobic Dehydrogenation | Good yield | |

| 3-Fluorochromones | Selectfluor / K2CO3 (metal-free) | Tandem Fluorination/Cyclization | 51-92 | |

| 2-Aroyl-6-fluorochromone derivative | NHC (Organocatalyst) | C-C bond formation / Aroylation | 51 | |

| 7-Fluorochromone derivative | Acetic acid (metal-free) | Cyclization | 83-95 |

Computational and Theoretical Investigations of 6 Fluorochromone Systems

Quantum Chemical Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely applied to study the electronic structure and spectroscopic properties of chromone (B188151) derivatives, including 6-Fluorochromone gazi.edu.trresearchgate.net. These calculations provide detailed information about the molecule's ground state, energy levels, and charge distribution.

Electronic Structure Analysis

Electronic structure analysis of this compound using DFT calculations provides insights into its molecular orbitals, charge distribution, and stability. Studies have investigated the effect of halogen substitution, such as fluorine at the C-6 position, on the electronic properties of the chromone core gazi.edu.trresearchgate.net. The electronegativity of the fluorine atom can influence electron density distribution within the molecule, impacting its reactivity and interactions .

DFT calculations can determine parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and electronic transition properties researchgate.net. Analysis of these frontier molecular orbitals can help understand charge transfer within the molecule researchgate.net.

Vibrational and Spectroscopic Property Predictions

Theoretical calculations are instrumental in predicting and interpreting the vibrational and spectroscopic properties of this compound. FT-IR, Raman, and UV-Vis spectroscopy are common experimental techniques, and theoretical calculations, often based on DFT, are used to support the assignment of observed spectral bands gazi.edu.trresearchgate.net.

DFT calculations at various levels of theory, such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), are used to compute harmonic vibrational frequencies, infrared intensities, and Raman scattering activities gazi.edu.trresearchgate.netdntb.gov.ua. These calculated vibrational spectra can be compared with experimental data to confirm structural assignments and understand the nature of molecular vibrations gazi.edu.trresearchgate.net. The potential energy distribution (PED) analysis helps in assigning specific vibrational modes to calculated frequencies gazi.edu.trresearchgate.net.

Theoretical studies also predict UV-Vis absorption spectra, which are related to electronic transitions within the molecule gazi.edu.trresearchgate.net. The effect of substituents like fluorine on UV-Vis absorption, such as potential bathochromic shifts, can be investigated computationally .

Interactive Table 1: Comparison of Calculated and Experimental Vibrational Frequencies for Key Modes of this compound (Illustrative Example based on typical DFT studies)

| Vibrational Mode (Assignment) | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Basis Set / Method |

| C=O stretching | ~1650-1700 | ~1660-1710 | B3LYP/6-31G(d,p) gazi.edu.trresearchgate.net |

| C=C stretching (pyrone ring) | ~1580-1620 | ~1590-1630 | B3LYP/6-31G(d,p) gazi.edu.trresearchgate.net |

| C-F stretching | ~1100-1200 | ~1100-1200 | B3LYP/6-31G(d,p) gazi.edu.trresearchgate.net |

| Aromatic C-H bending | ~1000-1100 | ~1000-1100 | B3LYP/6-31G(d,p) gazi.edu.trresearchgate.net |

Note: Specific values would depend on the exact computational methodology and experimental conditions used in a particular study.

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are also performed using methods like Gauge Independent Atomic Orbital (GIAO) within DFT to compare with experimental NMR spectra and aid in structural characterization gazi.edu.trresearchgate.net.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to investigate the behavior of this compound in more complex environments, such as its interactions with biological macromolecules.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a molecule (ligand) when it is bound to a protein or other receptor (target) nih.gov. This method estimates the binding affinity between the ligand and the receptor, providing insights into potential biological activity nih.gov.

Molecular docking studies involving this compound or its derivatives can predict how these compounds might interact with specific enzymes or receptors. For example, docking studies have been used to explore the potential of chromone derivatives as inhibitors of enzymes like aldehyde oxidase and insulin-degrading enzyme (IDE) . These studies can identify key amino acid residues in the receptor's binding site that interact with specific atoms or groups on the this compound structure through hydrogen bonds, hydrophobic interactions, or other forces nih.gov.

Interactive Table 2: Illustrative Molecular Docking Results for a this compound Derivative with a Target Protein

| Ligand | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound Derivative A | Target Protein X (e.g., 3A4A) nih.gov | -7.5 | Arg A:442, His A:351 nih.gov | Hydrogen bonding nih.gov |

| This compound Derivative A | Target Protein X (e.g., 3A4A) nih.gov | -7.5 | Gln A:279, Asp A:215 nih.gov | Hydrogen bonding nih.gov |

Note: The data in this table is illustrative, based on the types of results found in molecular docking studies of chromone derivatives nih.gov. Specific docking scores and interactions are highly dependent on the particular derivative and target protein studied.

Docking scores, often expressed in kcal/mol, provide a theoretical measure of the strength of the binding interaction, with more negative values typically indicating stronger binding nih.gov.

Molecular Dynamics Simulations for Ligand-Receptor Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time semanticscholar.orgnih.gov. MD simulations simulate the movements of atoms and molecules, allowing researchers to assess the stability of the predicted binding pose and understand the conformational changes that occur upon binding semanticscholar.orgnih.govwustl.edu.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are widely used in Structure-Activity Relationship (SAR) studies to understand how modifications to a molecule's structure affect its biological activity nih.govroutledge.comnih.gov. By correlating structural features with observed activities, computational SAR studies can help identify key molecular determinants of activity and guide the design of new, more potent or selective compounds routledge.comnih.gov.

For this compound, computational SAR studies would involve analyzing a series of related chromone derivatives with different substituents, including fluorine at various positions or other halogens at the 6-position, and correlating their structural descriptors with their biological activities (e.g., enzyme inhibition, receptor binding) routledge.comnih.gov.

Techniques used in computational SAR include Quantitative Structure-Activity Relationship (QSAR) modeling, which builds mathematical models to predict activity based on molecular descriptors routledge.comnih.gov. These descriptors can be 2D or 3D properties of the molecule, calculated using various software routledge.com. By analyzing the contribution of different descriptors to the predicted activity, researchers can infer the structural features that are important for interaction with the biological target routledge.com.

Computational SAR studies on this compound and its analogs could reveal the specific role of the fluorine atom at the C-6 position in modulating activity. The electron-withdrawing nature of fluorine, for instance, can alter the electronic properties of the chromone core, which in turn affects its interactions with biological targets . Computational SAR provides a systematic way to quantify these effects and inform the design of novel chromone-based compounds with desired activities.

Reactivity and Mechanism Studies through Theoretical Chemistry

Theoretical chemistry, particularly computational methods, plays a crucial role in understanding the reactivity and reaction mechanisms of organic compounds, including fluorinated chromones like this compound. These methods provide insights into electronic structure, reaction pathways, transition states, and energy profiles that can complement or explain experimental observations.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. Studies involving 6-halogen substituted chromones, including this compound, have utilized DFT calculations to investigate their structural and spectroscopic characteristics. gazi.edu.trresearchgate.net These calculations can provide optimized geometries, total energies, and vibrational frequencies, which are fundamental to understanding molecular behavior and reactivity. gazi.edu.trresearchgate.netnii.ac.jp

The presence of an electron-withdrawing group like fluorine at the 6-position of the chromone core significantly influences its electronic distribution and, consequently, its reactivity. Computational studies, such as those employing DFT calculations, can quantify these electronic effects. For instance, in 6-fluoro-3-formylchromone (B1211313), the fluorine atom deactivates the formyl group through its electron-withdrawing inductive effect. This deactivation can reduce the efficiency of nucleophilic attack during condensation reactions. Theoretical chemistry can analyze frontier molecular orbitals (HOMO and LUMO) to provide a deeper understanding of how substituents like fluorine affect a molecule's susceptibility to electrophilic or nucleophilic attack. nsps.org.ng The energies and spatial distributions of these orbitals are key indicators of a molecule's reactivity. nsps.org.ng

Beyond understanding the electronic influence of substituents, computational chemistry is broadly applied to elucidate complete reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products along a potential energy surface, researchers can identify the most favorable reaction pathways and determine activation energies. nsps.org.ngrsc.org This allows for the prediction of reaction outcomes and the rational design of synthetic strategies. While specific detailed theoretical mechanism studies solely focused on the reactions of this compound itself are not extensively detailed in the provided search results, the general applicability of methods like DFT and ab initio calculations to analyze reaction mechanisms, estimate transition state energies, and predict reactions in organic chemistry is well-established. nsps.org.ngrsc.orgmpg.denih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are another powerful theoretical tool used to study chemical reactions, particularly in larger or more complex environments. mpg.de Although not specifically cited for this compound in the search results, QM/MM methods could be applied to investigate the reactivity of this compound in solution or in the presence of biological macromolecules, providing insights into solvent effects or enzyme-catalyzed transformations. mpg.de

Advanced Spectroscopic Characterization of 6 Fluorochromone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and relative spatial arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used in the structural characterization of chromones, including 6-fluorochromone and its derivatives. dntb.gov.uagazi.edu.trresearchgate.net Analysis of chemical shifts, splitting patterns, and coupling constants provides detailed information about the electronic environment of each nucleus and the neighboring atoms.

Studies on this compound and related 6-halogen substituted chromones have utilized NMR spectroscopy, often supported by DFT calculations, to assign signals and confirm molecular structures. researchgate.netdntb.gov.uagazi.edu.tr While specific experimental NMR data for this compound itself were not extensively detailed in the immediate search results, research on similar halogenated chromones and derivatives highlights the utility of this technique. For instance, ¹H and ¹³C NMR spectra are used to characterize the synthesized compounds, confirming their structures. dntb.gov.uaresearchgate.net Theoretical calculations of NMR chemical shifts using methods like Gauge Independent Atomic Orbital (GIAO) within DFT have shown good agreement with experimental findings for chromone (B188151) derivatives. gazi.edu.tr

For a derivative like this compound-3-carboxaldehyde, its structure has been confirmed using techniques including NMR. ontosight.ai Another derivative, 6-fluorochromane-2-carboxylic acid (a reduced form of a this compound derivative), shows specific ¹H and ¹³C NMR signals that are indicative of its structure, including aromatic protons, methine, and methylene (B1212753) groups, as well as carboxylic acid carbon and aromatic carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Experimental FT-IR spectra of this compound have been recorded and analyzed. researchgate.netdntb.gov.uagazi.edu.tr These experimental findings are often compared with theoretical vibrational frequencies calculated using DFT methods. researchgate.netdntb.gov.uagazi.edu.tr The analysis of the vibrational spectra, supported by DFT calculations and potential energy distribution (PED) analysis, allows for the unambiguous assignment of main vibrational bands. researchgate.netdntb.gov.uagazi.edu.tr

Chromone structures typically exhibit characteristic IR bands associated with the carbonyl group (C=O) and the C=C stretching vibrations within the chromone ring system. The presence of a fluorine atom at the 6-position influences these vibrations and introduces specific C-F stretching modes. Studies on 6-halogen substituted chromones, including this compound, have investigated these vibrational properties. researchgate.netdntb.gov.uagazi.edu.tr

Both FT-IR and FT-Raman spectra can be used to study the vibrational properties of chromone derivatives. researchgate.netresearchgate.net For molecules with Cs symmetry, like chromone and some 6-halogen substituted chromones, all fundamental vibrations are active in both FT-IR and FT-Raman spectra. gazi.edu.tr The comparison between experimental and theoretically predicted spectral data shows good overlap, confirming the assignments of vibrational modes. gazi.edu.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing insights into its electronic structure and conjugation system. Chromones, with their conjugated π electron systems involving the benzene (B151609) ring and the carbonyl group, exhibit characteristic absorption bands in the UV-Vis region.

UV-Vis spectroscopic analysis of this compound and other 6-halogen substituted chromones has been conducted. researchgate.netdntb.gov.uagazi.edu.tr These studies often involve recording experimental UV-Vis absorption spectra and comparing them with theoretical calculations, such as those performed using Time-Dependent DFT (TD-DFT) methods. researchgate.net

The electronic properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, are often investigated in conjunction with UV-Vis spectroscopy. researchgate.netresearchgate.net The energy gap between HOMO and LUMO can be related to the electronic transitions observed in the UV-Vis spectrum. researchgate.net Substitutions on the chromone core, such as the fluorine atom at the 6-position, can influence these electronic energy levels and the resulting UV-Vis absorption characteristics. researchgate.net

While specific experimental λmax values for this compound were not prominently featured in the search results, the research indicates that UV-Vis spectroscopy, supported by theoretical calculations, is a valuable technique for understanding the electronic transitions and properties of this compound and its derivatives. researchgate.netdntb.gov.uagazi.edu.trresearchgate.net

Mass Spectrometry in Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pathways. Analysis of the fragmentation pattern, the set of fragment ions produced when the molecule breaks apart, can aid in structural identification. tutorchase.comlibretexts.org

For this compound, mass spectrometry would typically involve ionization of the molecule, followed by detection of the molecular ion and any fragment ions. The fragmentation pattern is influenced by the stability of the resulting ions and the strength of the bonds within the molecule. tutorchase.comorgchemboulder.com

Chromone structures can undergo characteristic fragmentation reactions under electron ionization (EI) or other ionization methods. Common fragmentation pathways for carbonyl compounds and aromatic systems are relevant to chromones. libretexts.orgmiamioh.edu For example, alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.orgmiamioh.edu The presence of the fluorine atom at the 6-position in this compound would influence the fragmentation pathways and the m/z values of the resulting fragments.

Pharmacological and Biological Research of 6 Fluorochromone Derivatives

Anticancer Activities and Mechanisms of Action

Research has explored the potential of 6-fluorochromone derivatives as anticancer agents, investigating their effects on cancer cell lines and their underlying mechanisms, including topoisomerase inhibition, cytotoxicity, apoptosis induction, and cell cycle modulation. nih.govnih.gov

Topoisomerase Inhibition Studies

Several studies have evaluated novel 6-chloro-/fluorochromone derivatives for their potential as topoisomerase inhibitor anticancer agents. nih.govscielo.brnih.govtandfonline.comtandfonline.cominnovareacademics.in Human DNA topoisomerases are crucial enzymes involved in managing DNA topology during replication and transcription, making them significant targets for anticancer drug development. researchgate.net Derivatives of 6-chloro-/fluorochromone have been synthesized and assessed for their inhibitory effects on topoisomerase enzymes. nih.govscielo.brnih.gov

Cytotoxicity Against Cancer Cell Lines

This compound derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, 6-fluoro-3-formylchromone (B1211313) (FCC) has shown significant cytotoxic effects against human hepatocellular carcinoma (HCC) cell line SMMC-7721 in a dose- and time-dependent manner. nih.govnih.gov Other studies on 6-chloro-/fluorochromone derivatives have reported promising antitumor activity against cell lines such as SW-480 and MDA-MB-435. Cytotoxicity has also been observed against human neuroblastoma cell lines.

Specific research findings on the cytotoxicity of this compound derivatives against various cancer cell lines are presented in the table below:

| Compound Type | Cancer Cell Line | Observed Activity | Source |

| 6-fluoro-3-formylchromone (FCC) | SMMC-7721 (HCC) | Dose- and time-dependent inhibition of proliferation | nih.govnih.gov |

| 6-chloro-/fluorochromone derivatives | SW-480 | Promising antitumor activity | |

| 6-chloro-/fluorochromone derivatives | MDA-MB-435 | Promising antitumor activity | |

| 6-chloro-/fluorochromone derivatives | Human neuroblastoma | Cytotoxicity | |

| Novel 3-(2-(3-methyl-5-substitutedphenyl-4,5-dihydropyrazol-1-yl)-2-oxo-ethoxy)-2-substituted-phenyl-4H-chromen-4-one derivatives | SGC-7901 (human gastric cancer) | Potentially high activity |

Apoptosis Induction and Cell Cycle Modulation

Studies have indicated that this compound derivatives can induce apoptosis and modulate the cell cycle in cancer cells. 6-Fluoro-3-formylchromone (FCC), for example, has been shown to induce apoptosis and cause cell accumulation in the G0/G1 phase in SMMC-7721 HCC cells. nih.govnih.gov FCC treatment significantly increased the percentage of apoptotic cells in a dose-dependent manner. nih.gov The mechanism involves suppressing PCNA expression and modulating the Bax/Bcl-2 ratio. nih.govnih.gov Bax expression was increased, while PCNA and Bcl-2 expression was significantly suppressed by FCC in a dose-dependent manner. nih.govnih.gov

Data on the effect of FCC on cell cycle distribution in SMMC-7721 cells is presented below:

| FCC Concentration (µg/ml) | Percentage of Cells in G0/G1 Phase | Percentage of Apoptotic Cells | Source |

| 0 | 63.80% | 2.8% | nih.gov |

| (Various concentrations) | Increased up to 85.30% | Increased up to 48.2% | nih.gov |

Antimicrobial Efficacy

Chromone (B188151) derivatives, including those with fluorine substitution, have been investigated for their antimicrobial properties, exhibiting activity against various bacteria and fungi. innovareacademics.innih.govnih.gov

Antibacterial Spectrum and Activity

This compound derivatives have demonstrated antibacterial activity against a range of bacteria. 6-Fluoro-3-formylchromone (FCC) has shown effectiveness against Helicobacter pylori, with activity comparable to standard antibiotics like metronidazole. It also exhibited urease inhibitory activity, which is important for combating H. pylori infections.

Other studies on chromone derivatives, including halogenated formylchromones like 6-bromo-3-formylchromone (6B3FC) and 6-chloro-3-formylchromone (B182501) (6C3FC), have shown antibacterial activity against Vibrio parahaemolyticus and Vibrio harveyi. nih.govfrontiersin.org While specific data for this compound derivatives against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli in the provided search results is limited, chromone derivatives in general have been evaluated against these pathogens. nih.govfrontiersin.orgmdpi.commdpi.comnih.gov For example, some chromone-tetrazole derivatives have shown antibacterial activities against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria, with a fluorinated compound showing higher activity against P. aeruginosa. nih.gov

Antifungal Spectrum and Activity

Chromone derivatives also possess antifungal activities. nih.govnih.gov While direct information on the antifungal spectrum of this compound specifically against Candida albicans and Sporothrix schenckii is not extensively detailed in the provided results, chromone derivatives have been studied for their effects on fungi. nih.govnih.govnih.govplos.orgplos.org Studies on chromone-tetrazole derivatives have included evaluation against Candida species and Sporothrix schenckii yeast. nih.gov Other research has investigated the activity of different compound classes against Sporothrix schenckii and Candida albicans, highlighting the ongoing search for effective antifungal agents against these pathogens. plos.orgplos.orgmdpi.comnih.gov

Antiprotozoal Activity (e.g., Entamoeba histolytica)

Research has investigated the antiprotozoal activity of chromone derivatives, including those with fluorine substitutions, against parasites such as Entamoeba histolytica and Giardia lamblia. E. histolytica is a protozoan parasite responsible for amoebiasis, a significant global health concern nih.govmdpi.com.

Studies have shown that certain synthetic chromone-tetrazoles, including fluorine-containing analogues, exhibit in vitro activity against E. histolytica trophozoites researchgate.net. For instance, this compound-3-carboxaldehyde has been utilized in the synthesis of chromone-tetrazoles evaluated for antiamoebic effects researchgate.net. While some natural products and other compound classes have demonstrated activity against E. histolytica nih.govmdpi.comredalyc.org, research specifically on this compound derivatives highlights their potential as a new class of antiprotozoal agents.

Anti-inflammatory and Immunomodulatory Effects

Chromone derivatives are known to possess anti-inflammatory properties through various mechanisms, such as the inhibition of intercellular adhesion molecules, stabilization of mast cells, and inhibition of cyclooxygenases unina.it. Some studies suggest that fluorine substitutions in related structures, like chalcones, can enhance anti-inflammatory properties researchgate.net. While general chromone structures have shown anti-inflammatory activity unina.itnih.govgazi.edu.tr, specific detailed research focusing solely on the anti-inflammatory and immunomodulatory effects of this compound derivatives is an area of ongoing investigation. Some chromone derivatives have been shown to suppress neuroinflammation nih.gov.

Neuroprotective and Neurodegenerative Disease Research

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by neuronal loss and inflammation nih.govmdpi.com. Research has explored the potential of chromone derivatives in offering neuroprotection and their relevance in the context of these diseases nih.gov.

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidases (MAOs), particularly MAO-B, play a significant role in the metabolism of neurotransmitters like dopamine (B1211576) and are implicated in neurodegenerative processes nih.govbohrium.comjst.go.jp. Inhibition of MAO-B is a therapeutic strategy for diseases like Parkinson's disease nih.govbohrium.com.

Several chromone derivatives have been investigated as MAO inhibitors, with some showing potent and selective MAO-B inhibitory activity nih.govbohrium.comjst.go.jpresearchgate.netjst.go.jp. Studies have explored the structure-activity relationships of chromones substituted at different positions, including the C6 position, for their MAO-B inhibitory potential nih.govjst.go.jpresearchgate.net. For example, certain C6-benzyloxy substituted chromones have exhibited high binding affinities for human MAO-B nih.gov. While the core chromone structure is recognized for its potential in MAO inhibition jst.go.jp, specific data focusing exclusively on the MAO-B inhibition profile of this compound itself or a wide range of its derivatives is needed for a comprehensive understanding.

Table 1: Examples of Chromone Derivatives and their MAO Inhibitory Activity

| Compound Series | Substitution Pattern | Target Enzyme | Key Findings | Reference |

| C6-benzyloxy substituted chromones | C6-benzyloxy | MAO-B | High binding affinities | nih.gov |

| Chromone hydrazone derivatives | Varied | MAO-A, MAO-B | Some showed potent inhibition | jst.go.jp |

| 2- or 3-(N-cyclicamino)chromone derivatives | C2 or C3 with N-cyclicamino | MAO-B | Some showed potent and selective MAO-B inhibition, e.g., compound 7c. jst.go.jp | jst.go.jp |

Alzheimer's Disease and Parkinson's Disease Related Studies

Given the role of MAO-B in neurodegenerative diseases, chromone derivatives with MAO-B inhibitory activity are considered potential candidates for the treatment of conditions like Parkinson's disease nih.govbohrium.comjst.go.jp. Furthermore, chromone derivatives have been investigated for their potential neuroprotective effects in the context of Alzheimer's disease nih.gov.

Research has explored the ability of chromone derivatives to suppress neuroinflammation and improve mitochondrial function in experimental models of Alzheimer's disease nih.gov. Some specific chromone compounds have shown promise in recovering aerobic metabolism, increasing mitochondrial enzyme activity, and reducing neuroinflammation in the hippocampus of rats with modeled Alzheimer's disease nih.gov. These effects were comparable to or exceeded those of memantine (B1676192) in some aspects nih.gov. The potential of chromone derivatives as multi-targeted drugs for neurodegenerative disorders, including those affecting both MAO and cholinesterases, has also been considered jst.go.jp.

Antidiabetic Properties (e.g., α-glucosidase inhibition)

Alpha-glucosidase is an enzyme that plays a key role in carbohydrate digestion, and its inhibition is a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes mellitus jst.go.jpmdpi.commdpi.com. Chromone derivatives have attracted attention for their potential as α-glucosidase inhibitors jst.go.jpmdpi.commdpi.comnovanet.caresearchgate.net.

Studies have synthesized and evaluated various chromone derivatives for their α-glucosidase inhibitory activity jst.go.jpmdpi.comnovanet.caresearchgate.net. For instance, 3-styrylchromone derivatives have been shown to inhibit α-glucosidase, with the presence of hydroxyl groups on the styryl moiety and hydroxylation at the 6-position on the chromone ring influencing activity jst.go.jp. Chromone hydrazone derivatives have also demonstrated potent α-glucosidase inhibitory activity mdpi.comnovanet.ca. Some chromone derivatives isolated from natural sources have exhibited notable inhibition against α-glucosidase mdpi.com.

Table 2: Examples of Chromone Derivatives and their α-Glucosidase Inhibitory Activity

| Compound Type | Key Structural Features | IC50 Range (µM) | Comparison to Acarbose | Reference |

| 3-styrylchromone derivatives | Hydroxyl groups on styryl moiety, 6-hydroxylation on chromone ring | 10 - 16 | Potent | jst.go.jp |

| Chromone hydrazone derivatives | Varied, e.g., 4-sulfonamide substitution | 20.1 - 45.7 | More potent | novanet.ca |

| Chromone derivatives from Penicillium thomii | 5,7-dioxygenated chromone moiety, 9-carbon side chain | 268 - 1017 | More active (vs 1.3 mmol) | mdpi.com |

| Chromone-based phenylhydrazone and benzoylhydrazone derivatives | Varied | 6.59 - 158.55 | Some more potent | researchgate.net |

Antiviral Properties (e.g., HIV-1 Protease Inhibition)

Chromone derivatives have demonstrated antiviral potential, including inhibitory activity against HIV-1 protease nih.govresearchgate.net. HIV-1 protease is a crucial enzyme for the replication of the human immunodeficiency virus (HIV) tandfonline.comnih.gov.

Research has focused on synthesizing and evaluating chromone derivatives as potential HIV-1 protease inhibitors researchgate.nettandfonline.comnih.govchula.ac.th. Novel chromone derivatives with a benzopyran-4-one scaffold have been prepared and tested for their in vitro inhibitory activity against HIV-1 protease researchgate.net. Some compounds in these series have shown notable inhibitory effects researchgate.net. Molecular docking studies have supported experimental findings and provided insights into the structure-activity relationships of these chromone derivatives as HIV-1 protease inhibitors researchgate.netnih.gov.

Table 3: Examples of Chromone Derivatives and their HIV-1 Protease Inhibitory Activity

| Compound Description | IC50 (µM) | Reference |

| Chromone 15 (potent HIV-1 PR inhibitor) | 0.65 | nih.gov |

| 7,8-dihydroxy-2-(3′-trifluoromethyl phenyl)-3-(3″-trifluoromethylbenzoyl)chromone (compound 32) | 0.34 | researchgate.net |

Antioxidant Activities

Research into the pharmacological and biological properties of chromone derivatives has identified antioxidant activity as a significant area of interest uni.lusigmaaldrich.com. These compounds, characterized by their benzopyran-4-one structure, are recognized for their potential to neutralize free radicals and mitigate oxidative stress. The introduction of fluorine atoms into the chromone scaffold has been explored as a strategy to modulate their biological properties, including antioxidant potential.

Studies evaluating the antioxidant capacity of various chromone derivatives, including fluorinated analogues, have employed several in vitro assays. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures a compound's ability to donate a hydrogen atom or an electron to a stable free radical. Other techniques utilized in the assessment of chromone antioxidants encompass ferrous ion chelating activity tests, total antioxidant activity tests (such as the Ferric thiocyanate (B1210189) and Thiobarbituric acid methods), and total reductive capability assays (like the potassium ferricyanide (B76249) reduction method). Assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, Oxygen Radical Absorbance Capacity (ORAC), and Ferric Reducing Antioxidant Power (FRAP) have also been applied to evaluate the antioxidant properties of chromone derivatives.

Research indicates that the antioxidant activity of chromone derivatives is significantly influenced by their substitution patterns sigmaaldrich.com. For instance, the presence and position of hydroxyl groups are crucial for radical scavenging activity. While detailed, specific data tables for the antioxidant activity of this compound derivatives were not extensively available in the provided search results, studies on fluorinated chromones and related structures have demonstrated that some synthesized compounds exhibit antioxidant activity when evaluated by methods such as the DPPH assay, often using standard antioxidants like Trolox for comparison. General investigations into chromone antioxidants have reported varying levels of activity among different derivatives, with some showing potent radical scavenging and metal chelating abilities.

Although the precise structure-activity relationships specifically for the antioxidant activity conferred by a fluorine atom at the 6-position of the chromone core require further detailed investigation, the broader research on chromone derivatives confirms their potential as antioxidants and highlights the importance of structural modifications in influencing this activity sigmaaldrich.com.

Applications of 6 Fluorochromone in Advanced Materials and Probes

Development of Fluorescent Probes for Biological Imaging

The chromone (B188151) structure, particularly with modifications like fluorine substitution, is recognized for its interesting photophysical properties, making it a candidate for fluorescent applications cymitquimica.com. 6-Fluorochromone derivatives, such as this compound-2-carboxylic acid and this compound-3-carboxaldehyde, have been explored for their potential in creating fluorescent probes and dyes crucial for biological imaging and diagnostics chemimpex.comchemimpex.comchemimpex.com. The distinctive properties of these compounds allow for the fine-tuning of optical characteristics, which is beneficial for techniques like fluorescence microscopy chemimpex.com.

Fluorescent probes are powerful tools in biological sensing and optical imaging, enabling the visualization of biological structures and processes at the molecular level mdpi.comthermofisher.com. They function by exhibiting a detectable signal, often a change in fluorescence intensity or wavelength, upon interacting with a specific target analyte mdpi.com. The incorporation of a fluorine atom into the chromone structure can influence its electronic distribution and rigidity, potentially enhancing fluorescence quantum yield, photostability, and tuning excitation/emission wavelengths, properties critical for effective biological imaging probes chemimpex.comthermofisher.com.

Chemosensors and Analytical Detection Systems

Beyond general biological imaging, this compound derivatives are being investigated for their utility in the development of fluorescent probes and sensors for analytical detection systems chemimpex.comchemimpex.com. These compounds can be employed in analytical methods for the detection and quantification of various substances chemimpex.com. The photophysical properties inherent to the chromene (and thus chromone) structure are valuable in materials science and dye applications, which often overlap with the design principles of optical chemosensors cymitquimica.com.

Chemosensors are designed to detect and quantify specific chemical substances by converting a chemical interaction into a measurable signal, frequently an optical one like fluorescence or absorbance change mdpi.commdpi.com. Fluorescent chemosensors, in particular, are powerful tools in analytical chemistry for detecting and quantifying various species, including metal ions and contaminants mdpi.comnih.govresearchgate.net. The functional groups present in this compound derivatives, such as the aldehyde in this compound-3-carboxaldehyde, provide sites for chemical modification and conjugation with recognition units, allowing for the design of sensors selective for particular analytes mdpi.comontosight.ai.

Role in Material Science Applications (e.g., Polymers, Coatings)

This compound and its derivatives are finding applications in material science, specifically in the development of advanced materials like polymers and coatings chemimpex.comchemimpex.comchemimpex.com. The unique chemical properties conferred by the fluorine substitution are reported to enhance material performance chemimpex.comsmolecule.com. For instance, this compound-2-carboxylic acid and this compound-3-carboxaldehyde are utilized in creating materials that require enhanced thermal stability and chemical resistance chemimpex.comchemimpex.com. Additionally, this compound itself is mentioned for its use in advanced materials such as polymers and coatings that require enhanced UV stability chemimpex.com.

Polymers and coatings are integral to numerous applications, with their properties being tailored through the incorporation of specific chemical structures ndsu.edursc.org. The chromone core can contribute rigidity and electronic properties to polymer backbones or coating formulations, while the fluorine atom can enhance properties like thermal stability, chemical inertness, and weatherability, including UV resistance chemimpex.comchemimpex.com.

Host-Guest Chemistry and Reactivity Modulation

This compound has been specifically studied in the context of host-guest chemistry, demonstrating how encapsulation within a host structure can modulate its reactivity scienomics.com. While this compound is unreactive in the solid state under certain conditions, it was found to undergo selective [2+2] photodimerization when loaded into the nanochannels of self-assembled phenylethynylene bis-urea macrocycles scienomics.com. This process formed anti-HT dimers with high selectivity and conversion scienomics.com.

Host-guest chemistry involves the formation of complexes between a host molecule with a cavity and a guest molecule that fits within that cavity, held together by non-covalent interactions wikipedia.org. This encapsulation can significantly alter the physical and chemical properties of the guest molecule, including its reactivity scienomics.comwikipedia.org. The study with this compound highlights the potential of using host-guest systems to induce or modify reactions that are otherwise unfavorable in the bulk state, opening avenues for controlled synthesis and material design scienomics.com.

Future Directions and Translational Research

Design of Next-Generation 6-Fluorochromone-Based Therapeutic Agents

Future research will likely focus on the rational design of novel therapeutic agents based on the this compound scaffold. This involves synthesizing derivatives with targeted modifications to enhance potency, selectivity, and pharmacokinetic properties. The strategic introduction of various functional groups at different positions of the chromone (B188151) core, while retaining the fluorine atom at the 6-position, can lead to compounds with improved biological activities. For instance, studies on chromone derivatives have explored modifications at the C-2, C-3, C-7, and C-8 positions to tune their pharmacological profiles researchgate.netuniven.ac.za. The unique electronic and steric effects of the fluorine atom at the 6-position can be leveraged in structure-activity relationship (SAR) studies to guide the design of optimized compounds. This could involve creating libraries of this compound derivatives with diverse substituents to explore a wide range of potential interactions with biological macromolecules. The aim is to identify compounds with enhanced efficacy against specific diseases, potentially with reduced off-target effects.

Integration of Artificial Intelligence and Machine Learning in Fluorochromone Research

Advancements in High-Throughput Screening and Lead Optimization

Advancements in High-Throughput Screening (HTS) methodologies will play a crucial role in identifying potential drug candidates from large libraries of this compound derivatives bio-rad.comupmbiomedicals.combmglabtech.com. HTS allows for the rapid assessment of the biological activity of thousands or even millions of compounds against specific targets or phenotypic assays. bio-rad.combmglabtech.com. Following the identification of initial "hits" from HTS, lead optimization strategies will be employed to refine these compounds into promising drug leads danaher.comupmbiomedicals.com. This involves a multidisciplinary approach combining medicinal chemistry, in vitro and in vivo biological testing, and computational methods. danaher.comupmbiomedicals.com. Techniques such as structure-activity relationship (SAR) studies, rational design based on target structure, and the evaluation of ADME properties are integral to the lead optimization process. danaher.com. For this compound derivatives, lead optimization will focus on improving potency, selectivity, metabolic stability, and bioavailability while minimizing potential off-target effects and toxicity. danaher.comupmbiomedicals.com. High-throughput techniques, including spectroscopic methods and computational analysis, will continue to be essential tools in this phase. danaher.com.

Exploration of Novel Biological Targets and Pathways

The diverse biological activities reported for chromones and fluorochromones suggest that this compound derivatives may interact with a wide array of biological targets and pathways researchgate.netresearchgate.netuniven.ac.zaontosight.aichemimpex.comresearchgate.netdntb.gov.uanih.gov. Future research will involve the exploration of novel biological targets beyond those traditionally associated with chromones. This could include investigating their potential interactions with enzymes, receptors, ion channels, and nucleic acids implicated in various diseases. Phenotypic screening, a target-agnostic approach, can be particularly useful in identifying novel mechanisms of action for this compound derivatives by assessing their ability to induce a desired cellular or physiological response. bio-rad.com. Given the reported anti-inflammatory, antimicrobial, and anticancer properties of chromone derivatives, future studies may delve deeper into the specific molecular pathways modulated by this compound, such as those involved in inflammation, microbial growth, or cancer cell proliferation and apoptosis. ontosight.aichemimpex.comresearchgate.netnih.gov. Identifying these novel targets and pathways will provide a deeper understanding of the therapeutic potential of this compound and guide the development of targeted therapies.

Sustainable Synthesis and Green Chemistry Approaches for Fluorochromones

The increasing emphasis on environmental sustainability in chemical synthesis necessitates the development of green chemistry approaches for the production of fluorochromones, including this compound synthiaonline.comresearchgate.netijnc.ir. Future research will focus on developing more efficient, environmentally friendly, and sustainable synthetic routes. This involves minimizing waste generation, using safer solvents and reagents, and exploring alternative energy sources. synthiaonline.comresearchgate.netijnc.ir. Techniques such as catalysis, including biocatalysis and metal-free catalysis, can play a significant role in developing greener synthetic methods for constructing the chromone core and introducing the fluorine atom at the 6-position. synthiaonline.comijnc.ir. Flow chemistry approaches offer advantages in terms of reaction control, safety, and scalability, making them attractive for the sustainable synthesis of fluorochromones. ijnc.irrsc.org. The use of renewable feedstocks and the development of atom-economical reactions will also be key aspects of sustainable synthesis efforts. synthiaonline.comresearchgate.net. Implementing these green chemistry principles in the synthesis of this compound and its derivatives will contribute to a more sustainable pharmaceutical industry.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 688892 |

| This compound-3-carboxaldehyde | 688893 |

| This compound-3-carboxylic acid | 4096045 |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-Fluorochromone, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via palladium-catalyzed aerobic dehydrogenation of dihydrobenzopyranone precursors. Key factors include catalyst loading (e.g., Pd(OAc)₂), temperature (80–100°C), and oxygen atmosphere, which directly affect reaction efficiency. For example, yields >70% are achievable under optimized conditions . Alternative methods involve halogen-substituted chromone precursors, where fluorination is introduced via electrophilic substitution or directed ortho-metalation. Researchers should compare yields and purity using techniques like HPLC or GC-MS to validate synthetic routes.

Q. How can researchers characterize the electronic and vibrational properties of this compound?

- Methodological Answer : UV-Vis spectroscopy reveals absorption maxima shifts due to fluorine's electron-withdrawing effects, while FT-IR identifies vibrational modes (e.g., C=O stretching at ~1650 cm⁻¹). NMR (¹H/¹³C/¹⁹F) is critical for structural confirmation: fluorine substitution at the 6-position induces distinct deshielding in neighboring protons (e.g., H-5 and H-7 in chromone) . X-ray crystallography can resolve steric effects of the fluorine atom on molecular packing.

Q. What are the stability considerations for this compound under varying pH and solvent conditions?

- Methodological Answer : Stability assays in aqueous buffers (pH 3–10) and polar solvents (e.g., DMSO, ethanol) should be conducted via accelerated degradation studies. Monitor decomposition by LC-MS or TLC, noting fluorine's electronegativity may enhance hydrolytic resistance compared to non-fluorinated analogs. For long-term storage, inert atmospheres and low temperatures (−20°C) are recommended .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved in structural elucidation?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from impurities or tautomeric equilibria. Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to distinguish overlapping signals. For example, Bayer et al. (1982) resolved ambiguities in fluorochromone derivatives via ¹⁹F-¹H coupling constants and NOE correlations . Cross-validate with computational methods (DFT calculations) to predict chemical shifts and verify assignments.

Q. What strategies optimize the catalytic efficiency of this compound synthesis while minimizing byproducts?

- Methodological Answer : Employ design of experiments (DoE) to screen variables (catalyst type, solvent, temperature). For Pd-catalyzed dehydrogenation, ligand screening (e.g., PPh₃ vs. bipyridine) can reduce Pd black formation. Kinetic studies (in situ IR monitoring) identify rate-limiting steps, while green chemistry principles (e.g., solvent-free conditions) improve atom economy .

Q. How do researchers design studies to explore this compound's biological activity while addressing SAR contradictions?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., 6-F vs. 6-Cl/6-Br chromones) and bioassay standardization. Address discrepancies (e.g., inconsistent IC₅₀ values) by controlling variables like cell line viability assays and purity thresholds (>95%). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with mechanistic targets (e.g., kinase inhibition) .

Q. What computational methods predict this compound's reactivity in novel chemical transformations?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess solvation effects on reaction pathways. For example, fluorine's inductive effect lowers electron density at the carbonyl group, favoring nucleophilic attack at C-2 . Validate predictions with experimental kinetic data.

Methodological Frameworks for Research Design

Q. How to apply the PICOT framework to clinical studies involving this compound derivatives?

- Population : Specific cell lines or animal models (e.g., cancer vs. normal cells).

- Intervention : Dose-response studies with this compound analogs.

- Comparison : Benchmark against known fluorinated bioactive compounds (e.g., 5-FU).

- Outcome : Quantify apoptosis induction or enzyme inhibition.

- Time : Acute (24–48 hr) vs. chronic (7-day) exposure .

Q. What systematic review protocols are suitable for aggregating data on this compound's applications?

- Follow PRISMA guidelines: define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vitro/in vivo models), use databases (PubMed, Web of Science), and assess bias via ROBINS-I tool. Meta-analyses should resolve heterogeneity (e.g., varying synthetic methods) via subgroup analysis .

Tables for Key Data

Table 1 : Synthetic Methods for this compound

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Aerobic Dehydrogenation | Pd(OAc)₂ | 75 | 98 | |

| Electrophilic Fluorination | Selectfluor® | 60 | 90 |

Table 2 : Spectral Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.85 (d, J=8.5 Hz, H-5), 6.95 (d, H-7) | |

| UV-Vis (EtOH) | λₘₐₓ 285 nm (ε=12,500 M⁻¹cm⁻¹) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。